molecular formula C9H15N3O B14864257 3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B14864257
M. Wt: 181.23 g/mol
InChI Key: SRLDCCGDNLJUOS-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyridine derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-C]pyridine derivatives, such as:

  • 3-(2-Ethoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
  • 3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-B]pyridine

Uniqueness

What sets 3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine apart is its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(2-methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3O/c1-13-5-4-12-7-11-8-2-3-10-6-9(8)12/h7,10H,2-6H2,1H3

InChI Key

SRLDCCGDNLJUOS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1CNCC2

Origin of Product

United States

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